N-(4-methylbenzyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea
Overview
Description
N-(4-methylbenzyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea is a useful research compound. Its molecular formula is C16H22N4S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.15651789 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-(4-methylbenzyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea and its derivatives have been studied for their potential anticancer activities. Pyrazole thiourea derivatives, including similar compounds, showed promising apoptotic effects in human cancer cells. For instance, certain compounds induced apoptosis in cancer cells by increasing the expression of tumor necrosis factor receptors and reducing levels of apoptosis inhibitory proteins. They also showed an ability to influence the cell cycle, particularly by increasing the number of cells in the G2/M phases, suggesting potential as anti-cancer drugs (Nițulescu et al., 2015). Similarly, acyl thiourea derivatives containing pyrazole rings demonstrated significant toxicity against various human cancer cell lines, indicating their potential utility in cancer treatment (Koca et al., 2013).
Antimicrobial and Antifungal Properties
Some derivatives of this compound have shown promising antimicrobial and antifungal properties. For example, certain N-substituted arylidene, pyrazole, and thioxopyrimidine derivatives exhibited antimicrobial activities (Hawas et al., 2012). Furthermore, thiourea derivatives with pyrazole and isoxazole moieties demonstrated growth inhibitory effects on various phytopathogenic fungi, indicating their potential in managing plant diseases (Vicentini et al., 2007).
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[3-(5-methylpyrazol-1-yl)propyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-13-4-6-15(7-5-13)12-18-16(21)17-9-3-11-20-14(2)8-10-19-20/h4-8,10H,3,9,11-12H2,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVWZXAZBBFRMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NCCCN2C(=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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